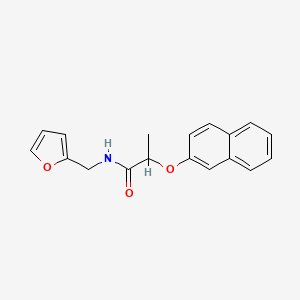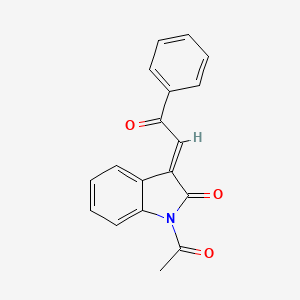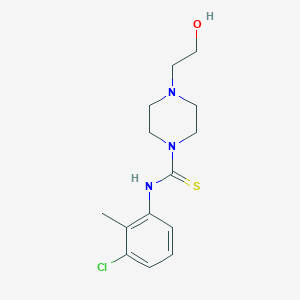![molecular formula C15H15ClN2OS B4642775 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4642775.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
Beschreibung
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is a compound that has been identified and studied within the realm of synthetic organic chemistry. Its structure comprises a thiazole ring, a cyclobutane moiety, and a chlorophenyl group, which suggests a potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, as seen in the synthesis of various thiazolopyrimidine derivatives (Akbari et al., 2008). These processes typically involve reactions with thiourea and different aromatic aldehydes.
Molecular Structure Analysis
Structural analysis of similar compounds is commonly achieved through techniques like X-ray crystallography, IR, and NMR spectroscopy. For instance, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using X-ray diffraction and spectroscopic methods, revealing detailed insights into its molecular geometry (Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with thiazole rings often include transformations like cyclizations, as seen in the base-induced cyclization of methyl thiazolidine-carboxylates (Betts et al., 1999). These reactions can be stereoselective and produce various novel compounds.
Physical Properties Analysis
The physical properties of such compounds can be inferred through experimental and theoretical investigations, including computational methods. Density functional theory (DFT) studies, for instance, have been used to predict properties like vibrational frequencies and molecular electrostatic potential (Demir et al., 2012).
Chemical Properties Analysis
Compounds containing thiazole and cyclobutane moieties exhibit a range of chemical properties, including potential biological activities. The chemical properties are often elucidated through a combination of spectroscopic techniques and theoretical calculations, which help in understanding their reactivity and potential applications (Chandrappa et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-13(11-6-3-7-12(16)8-11)17-15(20-9)18-14(19)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKUMEUARHYIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642700.png)
![1-(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B4642717.png)

![3-(4-hydroxyphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4642732.png)
![2-(4-methyl-1-piperazinyl)-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4642737.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4642768.png)
![9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4642785.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4642787.png)
![methyl 3-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4642790.png)
![3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4642795.png)
![N-[(2-methylcyclohexyl)carbonyl]isoleucine](/img/structure/B4642802.png)